Technical Monograph: Dibutyldichlorosilane (DBDCS)
Technical Monograph: Dibutyldichlorosilane (DBDCS)
Executive Summary
Dibutyldichlorosilane (DBDCS) represents a critical class of organosilicon reagents characterized by the presence of two butyl groups and two hydrolyzable chloride ligands on a central silicon atom. While often overshadowed by its methyl-substituted analog (dimethyldichlorosilane), DBDCS offers unique steric and lipophilic properties essential for specialized applications.
For the drug development and research community, it is vital to distinguish between the two structural isomers, as their utility diverges sharply:
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Di-n-butyldichlorosilane: Primarily used in materials science for hydrophobic surface modification and the synthesis of lipophilic polysiloxanes.
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Di-tert-butyldichlorosilane: A specialized synthetic reagent used for the regioselective protection of diols and conformational control in complex molecule synthesis.
This guide provides an in-depth analysis of the physicochemical properties, reaction mechanisms, and experimental protocols for both isomers, ensuring precision in experimental design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The steric bulk of the butyl group significantly alters the reactivity profile compared to methyl-silanes. The n-butyl variant is less sterically hindered than the tert-butyl variant, which is one of the most hindered silylating agents available.
Comparative Data Table
| Property | Di-n-butyldichlorosilane | Di-tert-butyldichlorosilane |
| CAS Number | 3449-28-3 | 18395-90-9 |
| Common Abbreviation | DnBDCS | DTBSCl₂ |
| Molecular Formula | C₈H₁₈Cl₂Si | C₈H₁₈Cl₂Si |
| Molecular Weight | 213.22 g/mol | 213.22 g/mol |
| Appearance | Clear, straw-colored liquid | Colorless liquid or low-melting solid |
| Boiling Point | 212°C (at 760 mmHg) | 190°C (at 729 mmHg) |
| Density | 0.991 g/mL | 1.009 g/mL |
| Hydrolytic Stability | Reacts rapidly with moisture | Reacts slowly (due to steric shielding) |
| Primary Application | Hydrophobic coatings, Silicone fluids | Diol protection, Conformational locking |
Mechanistic Chemistry
The Silicon-Chlorine Bond Lability
The core reactivity of DBDCS lies in the electrophilicity of the silicon atom. The Si-Cl bond is highly susceptible to nucleophilic attack by oxygen nucleophiles (water, alcohols, silanols).
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Hydrolysis: Upon contact with water, the Si-Cl bonds cleave to release HCl, forming transient silanediols [R₂Si(OH)₂].
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Condensation: These silanediols spontaneously condense to form siloxane linkages (Si-O-Si), resulting in oligomers or polymers depending on concentration and pH.
Steric Influence on Mechanism
The rate of nucleophilic attack is governed by the bulk of the butyl groups.
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n-Butyl: Moderate steric hindrance allows for rapid hydrolysis and the formation of dense, hydrophobic self-assembled monolayers (SAMs) on silica surfaces.
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tert-Butyl: Extreme steric crowding retards hydrolysis. This kinetic stability allows DTBSCl₂ to be handled more easily in air and provides exceptional stability to the resulting silyl ethers against basic hydrolysis conditions.
Visualization: Hydrolysis & Condensation Pathway
Figure 1: General reaction pathway for the hydrolysis and subsequent condensation of dibutyldichlorosilane. Note that for R=tert-butyl, the 'Nucleophilic Attack' step is kinetically much slower.
Applications in Drug Development & Synthesis
While the n-butyl isomer is used for labware silanization (preventing protein adsorption), the Di-tert-butyldichlorosilane (DTBSCl₂) isomer is a high-value reagent in medicinal chemistry.
Conformational Locking of 1,2-Diols
DTBSCl₂ reacts with 1,2-diols to form cyclic silyl ethers (siladioxolanes). Unlike other protecting groups (e.g., acetonides), the bulky tert-butyl groups force the ring into specific conformations.
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Utility: This effect is exploited in the synthesis of complex macrolides or nucleosides to direct the stereochemistry of subsequent reactions on the molecular scaffold.
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Stability: The DTBS group is stable to basic conditions (e.g., hydroxide, hydride reductions) but can be cleaved selectively with fluoride sources (TBAF) or strong acid (HF·Pyridine).
Experimental Protocol: Protection of a 1,2-Diol
Objective: Selective protection of a vicinal diol using Di-tert-butyldichlorosilane.
Reagents:
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Substrate (1.0 eq)
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Di-tert-butyldichlorosilane (1.1 eq)
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1-Hydroxybenzotriazole (HOBt) (0.2 eq) - Catalyst
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Triethylamine (Et₃N) (2.5 eq)
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Solvent: Anhydrous Acetonitrile (MeCN) or DMF
Workflow:
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Preparation: Flame-dry a round-bottom flask and purge with Argon.
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Dissolution: Dissolve the diol substrate in anhydrous MeCN (0.1 M concentration).
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Addition: Add Et₃N followed by HOBt.
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Reagent Introduction: Add DTBSCl₂ dropwise via syringe at room temperature.
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Note: If the reaction is sluggish due to sterics, heat to 60°C.
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Monitoring: Monitor by TLC (silica gel). The product is usually less polar than the starting diol.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate.
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Purification: Flash column chromatography.
Validation:
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¹H NMR: Look for the disappearance of hydroxyl protons and the appearance of a strong singlet (~1.0-1.1 ppm) corresponding to the 18 protons of the two tert-butyl groups.
Applications in Materials Science (Surface Engineering)[6]
Di-n-butyldichlorosilane is the standard for creating hydrophobic interfaces. The butyl chains provide a "shaggy" hydrophobic layer that is more robust than methyl layers but less crystalline than octadecyl (C18) layers.
Protocol: Hydrophobic Coating of Glass/Silica
Objective: Render a glass surface hydrophobic to prevent aqueous adhesion or protein fouling.
Reagents:
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Di-n-butyldichlorosilane (2% v/v)
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Solvent: Anhydrous Toluene or Hexane
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Substrate: Glass slides or Silica particles
Workflow:
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Cleaning: Clean substrates with Piranha solution (3:1 H₂SO₄:H₂O₂) to generate surface silanols (Si-OH). Caution: Piranha solution is explosive with organics.
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Drying: Dry substrates in an oven at 120°C for 1 hour to remove physisorbed water.
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Deposition: Immerse the substrate in the 2% silane solution for 15–30 minutes under dry nitrogen.
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Mechanism:[1] The chlorosilane reacts with surface silanols: Surface-Si-OH + Cl-SiR₂Cl → Surface-Si-O-SiR₂Cl + HCl.
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Curing: Rinse with fresh toluene, then cure in an oven at 110°C for 30 minutes. This promotes cross-linking of the remaining Si-Cl bond with neighboring silanes or residual moisture, locking the coating.
Safety & Toxicology
Hazard Classification:
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Corrosive: Both isomers hydrolyze to release Hydrogen Chloride (HCl) gas, which causes severe burns to skin, eyes, and respiratory tracts.
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Flammable/Combustible: Flash points are relatively low (DnBDCS: ~64°C; DTBSCl₂: ~60°C).
Handling Protocols:
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Engineering Controls: Always handle inside a certified chemical fume hood.
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PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.
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Storage: Store under inert atmosphere (Nitrogen or Argon) in a cool, dry place. Moisture ingress will degrade the reagent and pressurize the bottle with HCl gas.
References
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Gelest, Inc. Hydrophobicity, Hydrophilicity and Silane Surface Modification.[2][3] Technical Brochure. Link
- Trost, B. M., & Caldwell, C. G. (1981). Di-t-butylsilylene: A new protecting group for diols. Tetrahedron Letters. (Foundational work on tert-butyl isomer usage).
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Sigma-Aldrich (Merck). Di-tert-butyldichlorosilane Product Sheet & SDS. Link
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PubChem. Dichlorodibutylsilane (n-butyl isomer) Compound Summary. Link
- Arkles, B. (1977). Tailoring Surfaces with Silanes. Chemtech, 7, 766-778. (Authoritative source on silane deposition mechanisms).
